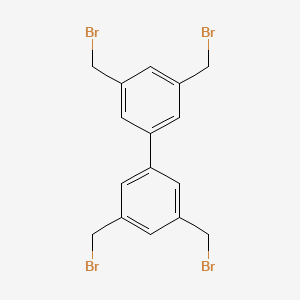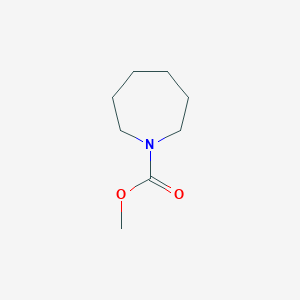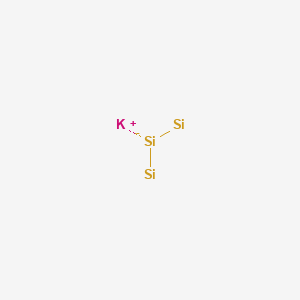
Anisole;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Anisole: Anisole can be synthesized through several methods, including Williamson’s synthesis, which involves the reaction of sodium phenoxide with methyl iodide.
1,3,5-Trinitrobenzene: This compound can be prepared by nitrating benzene or its derivatives. .
Industrial Production Methods:
- Industrial production of anisole typically involves the methylation of phenol using methanol in the presence of an acid catalyst.
- 1,3,5-Trinitrobenzene is produced industrially by the nitration of benzene derivatives under controlled conditions to ensure the formation of the desired isomer.
Types of Reactions:
Oxidation: Anisole can undergo oxidation to form anisaldehyde or anisic acid.
Substitution: Anisole can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas, tin(II) chloride, and iron powder.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used for substitution reactions.
Major Products:
Anisole: Products include anisaldehyde, anisic acid, and various substituted anisoles.
1,3,5-Trinitrobenzene: Products include 1,3,5-triaminobenzene and charge-transfer complexes.
Scientific Research Applications
Anisole;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Anisole derivatives are used in the study of enzyme-catalyzed reactions and as probes for studying biological systems.
Industry: 1,3,5-Trinitrobenzene is used as an explosive in commercial mining and military applications.
Mechanism of Action
The mechanism of action of anisole;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Nitrobenzene: Contains a single nitro group attached to a benzene ring.
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with nitro groups at different positions.
1,2,4-Trinitrobenzene: Another isomer of trinitrobenzene with nitro groups at different positions.
Uniqueness:
Properties
CAS No. |
37438-87-2 |
|---|---|
Molecular Formula |
C13H11N3O7 |
Molecular Weight |
321.24 g/mol |
IUPAC Name |
anisole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C7H8O.C6H3N3O6/c1-8-7-5-3-2-4-6-7;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6H,1H3;1-3H |
InChI Key |
ZLEHNUOQTZPBAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


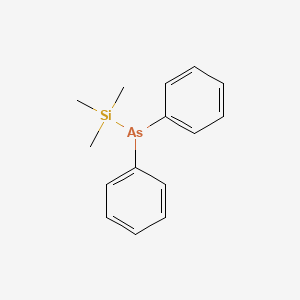

![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
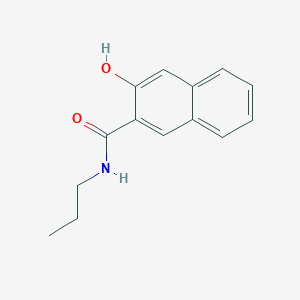
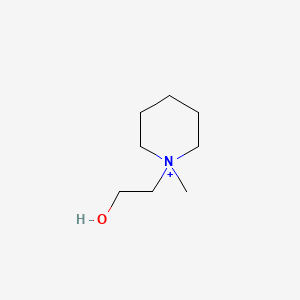
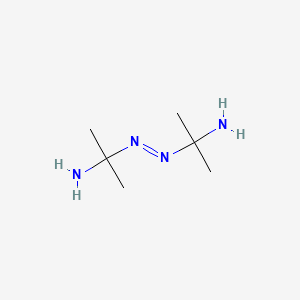
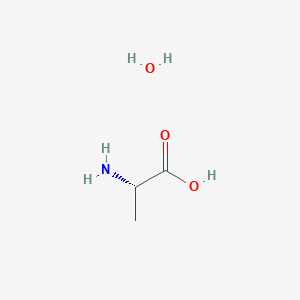

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
